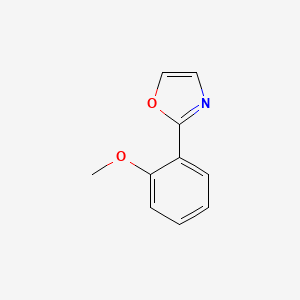
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an intermediate in various biochemical pathways, including the pentose phosphate pathway and the Calvin cycle . This compound plays a crucial role in cellular metabolism and is involved in the synthesis of nucleotides and amino acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2,3-dihydroxy-4-oxobutyl) phosphate typically involves the phosphorylation of D-erythrose. One common method is the reaction of D-erythrose with phosphoric acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various phosphorylated sugars and intermediates in metabolic pathways. For example, oxidation can lead to the formation of different sugar acids, while reduction can yield simpler sugar alcohols .
Applications De Recherche Scientifique
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in metabolic pathways, making it essential for studies on cellular metabolism.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is used in the production of various biochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of disodium;(2,3-dihydroxy-4-oxobutyl) phosphate involves its role as an intermediate in the pentose phosphate pathway and the Calvin cycle. It participates in enzymatic reactions that convert it into other essential biomolecules. The molecular targets include enzymes such as transketolase and transaldolase, which catalyze its conversion into different sugar phosphates .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-erythrose 4-phosphate: A closely related compound that also participates in the pentose phosphate pathway.
Ribose 5-phosphate: Another intermediate in the pentose phosphate pathway with similar functions.
Glyceraldehyde 3-phosphate: Involved in glycolysis and the Calvin cycle
Uniqueness
Disodium;(2,3-dihydroxy-4-oxobutyl) phosphate is unique due to its specific role in both the pentose phosphate pathway and the Calvin cycle. Its ability to participate in multiple metabolic pathways makes it a versatile and essential compound in cellular metabolism .
Propriétés
Formule moléculaire |
C4H7Na2O7P |
|---|---|
Poids moléculaire |
244.05 g/mol |
Nom IUPAC |
disodium;(2,3-dihydroxy-4-oxobutyl) phosphate |
InChI |
InChI=1S/C4H9O7P.2Na/c5-1-3(6)4(7)2-11-12(8,9)10;;/h1,3-4,6-7H,2H2,(H2,8,9,10);;/q;2*+1/p-2 |
Clé InChI |
QJCAUWVOBAESHT-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(C=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14788570.png)
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)

phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)

![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)

![2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14788628.png)
![6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14788629.png)

![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B14788639.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate](/img/structure/B14788649.png)


